molecular formula C10H13NO2 B2508836 N-(4-methoxy-3-methylphenyl)acetamide CAS No. 31910-25-5

N-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2508836
CAS No.: 31910-25-5
M. Wt: 179.219
InChI Key: MPBJOBHAURZVBO-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of 4-methoxy-3-methylaniline: The most common method involves the acylation of 4-methoxy-3-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(4-methoxy-3-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Major Products: Oxidation typically results in the formation of carboxylic acids or aldehydes, depending on the reaction conditions.

  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Major Products: Reduction can lead to the formation of amines or alcohols.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

      Common Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

      Major Products: Substituted derivatives of this compound.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(4-methoxy-3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects. It serves as a model compound for the development of new drugs.

Industry:

    Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-methylphenyl)acetamide is primarily based on its interaction with biological targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)acetamide: This compound lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.

    N-(3-methylphenyl)acetamide: This compound lacks the methoxy group at the 4-position, which can influence its solubility and interaction with biological targets.

    N-(4-methoxy-3-sulfamoylphenyl)acetamide:

Uniqueness: N-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBJOBHAURZVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By proceeding in a manner similar to Reference Example 33(a) above but using 4-methoxy-3-methyl-phenylamine (2.07 g, Reference Example 30(u)) and subjecting the reaction product to flash chromatography on silica eluting with a mixture of ethyl acetate and n-pentane (1:1, v/v) there was prepared N-4-methoxy-3-methyl-phenyl)-acetamide (2.65 g) as a pale pink crystalline solid. LC-MS (Method J): RT=2.94 minutes, 180.30 (M+H)+.
Quantity
2.07 g
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reactant
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2.65 g
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